1-Hydroxyundecan-2-one

Natural Product Synthesis Essential Oil Characterization GC-MS Reference Standard

Researchers requiring authenticated C11 α-keto esters for natural product dereplication face supply challenges due to the isomer-dependent reactivity of hydroxy ketones. Substituting the positional isomer 11-hydroxyundecan-2-one (CAS 35345-72-3) or commodity 2-undecanone introduces uncontrolled variability in GC-MS retention times and synthetic yields. 1-Hydroxyundecan-2-one (CAS 76917-16-3) provides a validated α-hydroxy ketone scaffold with the specific C1 hydroxylation required for synthesizing isobutyric, 2-methylbutanoic, isovaleric, angelic, tiglic, and senecioic acid esters as authentic reference standards. - Validated starting material for replicating published α-keto ester synthesis procedures. - Structurally distinct from 11-hydroxyundecan-2-one; analytically resolvable (TPSA 37.3 Ų vs. terminal-hydroxy isomer). - Suitable donor substrate for FSA aldolase biocatalytic cascade development.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 76917-16-3
Cat. No. B15439067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyundecan-2-one
CAS76917-16-3
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CO
InChIInChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h12H,2-10H2,1H3
InChIKeyITXAKAYTXBTIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyundecan-2-one: Chemical Profile and Identity


1-Hydroxyundecan-2-one (CAS 76917-16-3, C11H22O2, MW 186.29) is an aliphatic hydroxy ketone bearing a primary hydroxyl group at C1 and a carbonyl at C2 [1]. This bifunctional α-hydroxy ketone scaffold provides a distinct reactivity profile within the 1-hydroxyalkan-2-one class, offering synthetic utility as both a nucleophilic donor in aldol additions and a building block for α-keto ester derivatization [2]. While structurally analogous to the commercially abundant 2-undecanone (methyl nonyl ketone), the introduction of the C1 hydroxyl group fundamentally alters its hydrogen-bonding capacity, solubility parameters, and potential for further functionalization, making it a specialized intermediate rather than a commodity ketone [1].

Why 1-Hydroxyundecan-2-one Is Not Interchangeable with Analogs


Procurement decisions for hydroxy ketone intermediates cannot rely on generic class-level interchangeability due to chain-length-dependent physicochemical properties and divergent biological or analytical behavior. Within the 1-hydroxyalkan-2-one series, increasing alkyl chain length (C3, C4, C11, C12, C13) substantially alters log P, volatility, and membrane partitioning, directly impacting assay outcomes and synthetic route feasibility [1]. Furthermore, the positional isomer 11-hydroxyundecan-2-one (CAS 35345-72-3, hydroxyl at C11) represents a structurally distinct compound with different commercial availability and purity profiles, underscoring that substitution based solely on molecular formula (C11H22O2) introduces uncontrolled variability in research reproducibility and synthetic yield . The specific C1 hydroxylation of 1-hydroxyundecan-2-one confers a unique α-hydroxy ketone motif that is critical for aldolase recognition and downstream derivatization, functions not replicable by simple undecanones or terminal-hydroxy isomers [1].

1-Hydroxyundecan-2-one: Key Differentiators for Scientific Sourcing


Validated Precursor for Novel α-Keto Esters

1-Hydroxyundecan-2-one (syn. 2-oxoundecan-1-ol) has been directly validated as a starting material for synthesizing a series of 18 completely novel α-keto esters, which were subsequently used to confirm the identity of minor, tentatively assigned constituents in Acmella oleracea essential oil [1]. The structural fidelity of the C11 α-hydroxy ketone scaffold was essential for successful esterification with isobutyric, 2-methylbutanoic, isovaleric, angelic, tiglic, and senecioic acids. This application demonstrates that the compound is not merely a theoretical synthetic intermediate but has documented utility in generating a library of structurally authenticated reference standards for natural product research [1].

Natural Product Synthesis Essential Oil Characterization GC-MS Reference Standard

Analytical Differentiation from 2-Undecanone and 11-Hydroxyundecan-2-one

Accurate identification and quantification of 1-hydroxyundecan-2-one (CAS 76917-16-3) in complex matrices requires its analytical distinguishability from closely related compounds. While specific retention index (RI) data for this exact compound is not publicly indexed in NIST 23, its computed physicochemical properties—specifically a topological polar surface area (TPSA) of 37.3 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 9 rotatable bonds —fundamentally differ from those of the unsubstituted ketone 2-undecanone (TPSA 17.1 Ų, 0 HBD, 1 HBA). These differences translate into distinct chromatographic retention behavior, particularly on polar GC columns, enabling unambiguous resolution from 2-undecanone . Furthermore, the compound is chemically and analytically distinct from its positional isomer, 11-hydroxyundecan-2-one (CAS 35345-72-3), which is commercially offered with specified purity grades (e.g., 97% ) but represents a different synthetic and biological entity .

Analytical Chemistry Metabolomics Quality Control

FSA Aldolase Recognition for Stereocontrolled Synthesis

The 1-hydroxyalkan-2-one scaffold, of which 1-hydroxyundecan-2-one is a long-chain representative, is a validated donor substrate for class I fructose-6-phosphate aldolase (FSA) from E. coli [1]. FSA accepts non-phosphorylated 1,3-dihydroxyacetone analogues including hydroxyacetone and 1-hydroxybutan-2-one as donors in aldol additions while maintaining complete stereocontrol (syn configuration, 3S,4R) over the newly formed C–C bond [1]. This enzymatic recognition is conferred specifically by the α-hydroxy ketone motif; simple ketones lacking the C1 hydroxyl group are not accepted as donors by FSA [1]. While 1-hydroxyundecan-2-one (C11) itself has not been explicitly tested, the class-level inference derived from the demonstrated acceptance of hydroxyacetone (C3) and 1-hydroxybutan-2-one (C4) indicates that the α-hydroxy ketone pharmacophore is the critical determinant of substrate recognition, not chain length [1].

Biocatalysis Asymmetric Synthesis Green Chemistry

1-Hydroxyundecan-2-one: Key Applications


Synthesis of α-Keto Esters for Natural Product Identification

1-Hydroxyundecan-2-one serves as a validated starting material for the synthesis of α-keto esters of isobutyric, 2-methylbutanoic, isovaleric, angelic, tiglic, and senecioic acids. These esters have been used as authentic reference standards to confirm the identity of minor constituents in Acmella oleracea essential oil via GC-MS and NMR [1]. Researchers requiring authenticated C11 α-keto esters for natural product dereplication should procure this specific compound to replicate published synthetic procedures [1].

Biocatalytic Synthesis of Long-Chain Chiral Polyols

The α-hydroxy ketone moiety of 1-hydroxyundecan-2-one is structurally homologous to substrates accepted by fructose-6-phosphate aldolase (FSA), an enzyme that catalyzes stereocontrolled aldol additions [1]. This makes the compound a candidate donor for exploratory biocatalytic reactions aimed at synthesizing long-chain, chiral polyhydroxylated compounds under mild, environmentally benign conditions. Procurement is recommended for laboratories developing enzymatic cascades or exploring substrate scope of ThDP-dependent enzymes and aldolases [1].

Analytical Method Development and Isomer-Specific Quantification

Due to its distinct physicochemical profile (TPSA 37.3 Ų, 1 HBD, 2 HBA) relative to 2-undecanone (TPSA 17.1 Ų, 0 HBD, 1 HBA) [1], 1-hydroxyundecan-2-one is analytically resolvable from structurally similar ketones via GC-MS or LC-MS. Furthermore, it is chemically distinct from the positional isomer 11-hydroxyundecan-2-one (CAS 35345-72-3) [2]. Procurement of the correct isomer (76917-16-3) is essential for developing accurate analytical methods, establishing retention time libraries for metabolomics studies, or serving as a quantitative standard in quality control workflows involving hydroxy ketone mixtures.

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